molecular formula C7H8N4O3S B13314298 2-Methanesulfonyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-3-oxopropanenitrile

2-Methanesulfonyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-3-oxopropanenitrile

Cat. No.: B13314298
M. Wt: 228.23 g/mol
InChI Key: OHITZVSEKMXGRP-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-3-oxopropanenitrile is a synthetic organic compound that features a triazole ring, a nitrile group, and a methanesulfonyl group. Compounds with these functional groups are often of interest in medicinal chemistry and materials science due to their diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide.

    Introduction of the Methanesulfonyl Group: This step might involve sulfonylation using methanesulfonyl chloride in the presence of a base.

    Formation of the Nitrile Group: This could be done through a cyanation reaction, where a suitable leaving group is replaced by a nitrile group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methanesulfonyl group.

    Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.

    Substitution: The triazole ring and nitrile group might participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitrile group could yield an amine, while substitution reactions could introduce various functional groups onto the triazole ring.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Compounds with triazole rings are often used as ligands in catalytic reactions.

Biology and Medicine

    Drug Development: The compound might be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Bioconjugation: The triazole ring can be used in bioconjugation techniques to link biomolecules.

Industry

    Materials Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound is used as a drug, its mechanism might involve binding to a specific enzyme or receptor, thereby inhibiting its activity. The triazole ring could interact with biological targets through hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methanesulfonyl-3-(1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile: Similar structure but with a different substitution pattern on the triazole ring.

    2-Methanesulfonyl-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-3-oxopropanenitrile: Similar structure but with a phenyl group instead of a methyl group.

Uniqueness

The unique combination of functional groups in 2-Methanesulfonyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-3-oxopropanenitrile might confer specific reactivity and biological activity that distinguishes it from similar compounds. For example, the presence of the methanesulfonyl group could enhance its solubility or reactivity in certain chemical environments.

Properties

Molecular Formula

C7H8N4O3S

Molecular Weight

228.23 g/mol

IUPAC Name

2-methylsulfonyl-3-(2-methyltriazol-4-yl)-3-oxopropanenitrile

InChI

InChI=1S/C7H8N4O3S/c1-11-9-4-5(10-11)7(12)6(3-8)15(2,13)14/h4,6H,1-2H3

InChI Key

OHITZVSEKMXGRP-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)C(=O)C(C#N)S(=O)(=O)C

Origin of Product

United States

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